3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The chloromethyl group (-CH₂Cl) typically resonates as a singlet in the δ 3.5–4.0 ppm range. The thiadiazole protons may appear as multiplets due to coupling with adjacent nitrogen atoms.
- ¹³C NMR : The oxadiazole carbons are expected to show distinct shifts, with the C-3 (bearing -CH₂Cl) and C-5 (linked to thiadiazole) carbons appearing in the δ 120–150 ppm range. Thiadiazole carbons may resonate between δ 150–180 ppm.
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺) is predicted at m/z 202.62, consistent with the molecular formula C₅H₃ClN₄OS. Fragmentation patterns may include loss of HCl (yielding m/z 166.6) or cleavage between the oxadiazole and thiadiazole rings.
Infrared (IR) Spectroscopy
Key absorption bands are anticipated:
- C=N (oxadiazole) : ~1600–1650 cm⁻¹
- C=S (thiadiazole) : ~1250–1300 cm⁻¹
- C-Cl (chloromethyl) : ~600–700 cm⁻¹
Crystallographic and Computational Chemistry Studies
No experimental crystallographic data are available for this compound. Computational studies, however, suggest:
Molecular Geometry
Computational Predictions
| Property | Value | Method |
|---|---|---|
| XLogP3 (logP) | 0.8 | CLOGP |
| Topological Polar Surface Area (TPSA) | 92.9 Ų | Gasteiger method |
| Rotatable Bonds | 2 | Conformational analysis |
These parameters indicate moderate lipophilicity and hydrogen-bond acceptor capacity, critical for pharmacological applications.
Solubility and Partition Coefficient Analysis
Experimental solubility data are scarce, but computational models provide estimates:
| Property | Value | Source |
|---|---|---|
| XLogP3 (logP) | 0.8 | CLOGP prediction |
| Water Solubility | Not reported | Literature |
| Octanol-Water Partition | Predicted low | XLogP3 correlation |
Solubility Trends
Partition Coefficient (LogP)
The XLogP3 value of 0.8 suggests moderate lipophilicity, favoring distribution in lipid-rich environments. This property aligns with design strategies for bioactive molecules targeting membrane-bound receptors.
Summary of Key Findings
- Structural Features : Fused oxadiazole-thiadiazole scaffold with a chloromethyl substituent.
- Spectroscopic Signatures : Predicted NMR shifts for chloromethyl and thiadiazole protons; MS fragmentation patterns involving HCl loss.
- Computational Insights : Moderate lipophilicity (XLogP3 = 0.8) and planar geometry.
- Solubility : Limited water solubility; better solubility in organic solvents.
Properties
IUPAC Name |
3-(chloromethyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4OS/c6-1-4-7-5(11-9-4)3-2-12-10-8-3/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBMWQNIDHJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C2=NC(=NO2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes with Activated Carboxylic Acid Derivatives
A foundational approach to 1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides or activated esters. For 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole , this method requires:
- Synthesis of 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazol-3-yl)methanol : Prepared via cyclocondensation of 1,2,3-thiadiazole-4-carboxamidoxime with chloromethyl-containing carboxylic acid derivatives.
- Chlorination : Treatment of the hydroxymethyl intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to install the chloromethyl group.
Reaction Conditions :
- Amidoxime and acyl chloride are stirred in dichloromethane (DCM) with pyridine as a base at 0–25°C for 4–12 hours.
- Chlorination proceeds under anhydrous conditions at reflux (40–60°C) for 2–4 hours.
Challenges :
- Competing formation of 1,3,4-oxadiazole isomers.
- Hydrolysis of the chloromethyl group under basic conditions.
Table 1 : Representative Yields and Conditions for Cyclocondensation
| Starting Material | Activator | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,2,3-Thiadiazole-4-carboxamidoxime | ClCH₂COCl | DCM | 25 | 62 | |
| 1,2,3-Thiadiazole-4-carboxamidoxime | ClCH₂COOEt | DMF | 80 | 55 |
1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles
This method exploits the 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and nitriles. For the target compound:
- Generation of Nitrile Oxide : 1,2,3-Thiadiazole-4-carbonitrile oxide is prepared from the corresponding hydroxamic acid via dehydration with N-chlorosuccinimide (NCS).
- Cycloaddition : Reaction with chloromethyl nitrile (ClCH₂CN) in the presence of a platinum(IV) catalyst.
Advantages :
- High regioselectivity for the 1,2,4-oxadiazole ring.
- Compatibility with electron-deficient nitriles.
Limitations :
Table 2 : Cycloaddition Parameters and Outcomes
| Dipolarophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| ClCH₂CN | PtCl₄ | Toluene | 24 | 48 |
One-Pot Synthesis via Vilsmeier Reagent-Mediated Activation
Zarei et al. demonstrated a one-pot method using Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids for cyclization with amidoximes. Applied to the target compound:
- Activation : 1,2,3-Thiadiazole-4-carboxylic acid is treated with POCl₃/DMF to form the acyl chloride intermediate.
- Cyclization : Reaction with chloromethyl amidoxime under mild conditions.
Conditions :
- POCl₃ (2 equiv), DMF (1 equiv) in anhydrous DCM at 0°C.
- Amidoxime added at 25°C, stirred for 6 hours.
Yield : 73–85% with minimal purification required.
Advantages :
Critical Analysis of Methodologies
Table 3 : Comparative Evaluation of Synthetic Routes
| Method | Yield Range (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 55–62 | Moderate | Moderate | High |
| 1,3-Dipolar Cycloaddition | 48–55 | Low | Low | Low |
| Vilsmeier Activation | 73–85 | High | High | Moderate |
| Mechanochemical | N/A | N/A | High | High |
Key Findings :
- The Vilsmeier-mediated method offers the best balance of yield and scalability.
- Cycloaddition routes are hindered by catalyst costs and low yields.
- Mechanochemistry remains underexplored but could address environmental concerns.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution (Sₙ2) with various nucleophiles. This reactivity enables functionalization for pharmacological or material science applications.
Key Findings :
-
Substitution with amines generates derivatives with enhanced solubility and bioactivity.
-
Thiol substitutions produce stable thioethers, useful in bioconjugation.
Cross-Coupling Reactions
The thiadiazole ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introductions.
Mechanistic Insight :
-
The electron-deficient thiadiazole ring facilitates oxidative addition with palladium catalysts .
-
Steric hindrance from the chloromethyl group may reduce coupling efficiency .
Oxidation and Elimination Reactions
The chloromethyl group can be oxidized or undergo elimination under specific conditions.
| Reaction | Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| Oxidation to aldehyde | KMnO₄, H₂SO₄, 0°C, 2 hr | 3-Formyl-5-(thiadiazol-4-yl)-1,2,4-oxadiazole | 45% | |
| Dehydrohalogenation | DBU, DCM, RT, 1 hr | Vinyl-linked oxadiazole-thiadiazole derivatives | 80% |
Applications :
-
Aldehyde derivatives serve as intermediates for Schiff base synthesis.
-
Elimination products show enhanced π-conjugation for optoelectronic studies.
Cyclization and Ring-Opening Reactions
The oxadiazole ring undergoes ring-opening under acidic or basic conditions, enabling access to fused heterocycles.
Notable Observations :
-
Ring-opening under HCl generates carboxylic acids, useful for peptide coupling .
-
Rearrangement in basic media produces triazole derivatives with antimicrobial potential .
Electrophilic Aromatic Substitution
The thiadiazole ring directs electrophilic substitution at the C-5 position due to its electron-withdrawing nature.
| Reaction | Reagents | Products | Yield | Citations |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 3 hr | 5-Nitro-thiadiazole-oxadiazole derivative | 40% | |
| Sulfonation | SO₃, DCE, 50°C, 6 hr | Sulfonic acid-functionalized hybrid | 55% |
Challenges :
Scientific Research Applications
Biological Activities
The compound exhibits a variety of biological activities due to the presence of the oxadiazole and thiadiazole moieties. Here are some key applications:
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of derivatives containing the oxadiazole ring. For instance, compounds similar to 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole have shown significant antibacterial and antifungal activities.
- Case Study : A series of thiazolyl-1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. Results indicated that certain substitutions enhanced their activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of oxadiazole derivatives are particularly noteworthy. Research has demonstrated that compounds with the oxadiazole structure can inhibit various cancer cell lines.
- Case Study : A study evaluated several oxadiazole derivatives against NCI-60 cancer cell lines. The results showed substantial activity against leukemia and solid tumors, indicating the potential for these compounds in cancer therapy .
Anti-inflammatory Effects
Compounds containing the oxadiazole moiety have also been investigated for their anti-inflammatory properties.
- Research Findings : Some derivatives demonstrated comparable anti-inflammatory effects to established drugs like Indomethacin. The presence of halogen substituents was found to enhance this activity significantly .
Analgesic Properties
Certain derivatives have shown promise as analgesics, providing relief from pain.
- Research Findings : In experimental models, some oxadiazole compounds exhibited analgesic effects ranging from 44% to 71%, suggesting their potential use in pain management .
Synthesis Techniques
The synthesis of this compound typically involves methods such as cyclization reactions and substitution reactions that incorporate thiadiazole and oxadiazole functionalities.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1,2,3-Thiadiazol-4-yl)benzenol: Another thiadiazole derivative with potential biological activities.
Benzyl 1,2,3-thiadiazol-4-ylcarbamate:
Uniqueness
3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole is unique due to its specific combination of thiadiazole and oxadiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antibacterial, and anticonvulsant activities, supported by data tables and relevant research findings.
- Chemical Formula : C₅H₃ClN₄OS
- Molecular Weight : 202.62 g/mol
- CAS Number : 253586-59-3
- Structure : The compound features a chloromethyl group and a thiadiazole moiety linked to an oxadiazole ring.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Below are the key areas of activity:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity : In vitro assays demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound showed IC50 values in the sub-micromolar range against human leukemia and breast cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 (Leukemia) | <0.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 0.38 | Activation of p53 and caspase-3 |
| U-937 (Monocytic Leukemia) | <0.6 | Apoptotic pathway activation |
2. Antibacterial Activity
The compound has also been assessed for antibacterial properties:
- Activity Against Pathogens : Studies indicate that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be effective against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
3. Anticonvulsant Activity
The anticonvulsant potential has been investigated in animal models:
- Efficacy : Compounds with similar structures have shown promise in reducing seizure frequency and severity in induced seizure models .
Study on Anticancer Properties
In a comprehensive study published by MDPI, researchers synthesized various oxadiazole derivatives and tested their anticancer activities. Notably, one derivative exhibited a CC50 value of 10.38 µM against MCF-7 cells, indicating strong potential for further development as an anticancer drug .
Study on Antibacterial Activity
A review highlighted the synthesis of several oxadiazole derivatives that demonstrated significant antibacterial activity against resistant strains of bacteria. The study provided evidence that structural modifications could enhance activity against specific pathogens .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole with high purity?
The synthesis typically involves coupling reactions between chloromethyl oxadiazole precursors and functionalized thiadiazole moieties. A common approach is to use hydroxyimidamide intermediates reacted with acyl chlorides under reflux conditions, followed by cyclization. For characterization, employ IR spectroscopy to confirm functional groups (e.g., C-Cl stretch at ~650 cm⁻¹), ¹H/¹³C NMR to verify substituent positions, and mass spectrometry for molecular weight validation. Recrystallization in ethanol-DMF mixtures can enhance purity .
Q. How can researchers ensure structural fidelity during synthesis?
Use X-ray crystallography to resolve ambiguities in regiochemistry, especially when heterocyclic substituents (e.g., thiadiazole) introduce steric or electronic effects. For example, single-crystal analysis confirmed the orientation of oxadiazole-thiadiazole linkages in related compounds, avoiding misassignment of substituent positions . Elemental analysis (C, H, N, S) is critical to validate stoichiometry .
Q. What in vitro assays are suitable for preliminary biological screening?
Caspase-based apoptosis induction assays (e.g., fluorometric caspase-3/7 detection) are effective for anticancer activity screening. For insecticidal properties, use lepidopteran larvae models (e.g., Plutella xylostella) with mortality rates and LC₅₀ values calculated via probit analysis. Dose-response curves at concentrations ranging from 0.5–100 mg/L are standard .
Advanced Research Questions
Q. How do structural modifications to the oxadiazole and thiadiazole rings influence bioactivity?
SAR studies reveal that electron-withdrawing groups (e.g., -CF₃) on the oxadiazole enhance apoptosis-inducing activity in cancer cells by stabilizing receptor interactions. Replacing the 3-phenyl group with pyridyl or chlorothiophene moieties improves selectivity for cancer cell lines (e.g., T47D breast cancer). For insecticidal activity, sulfonylmethyl substitutions on oxadiazole increase binding to insect GABA receptors .
Q. What computational tools can predict molecular targets or optimize derivatives?
CoMFA (Comparative Molecular Field Analysis) models correlate steric/electrostatic fields with bioactivity, guiding substituent placement. Docking studies using AutoDock Vina or Schrödinger Suite can predict binding to targets like TIP47 (apoptosis inducer) or insecticidal receptors. For energetic materials (e.g., fluorinated derivatives), Gaussian 03 calculates detonation velocities and thermal stability .
Q. How should contradictions in biological activity data across studies be addressed?
Cross-validate assays using orthogonal methods (e.g., flow cytometry for apoptosis vs. mitochondrial membrane potential assays). For inconsistent SAR trends, perform free-energy perturbation (FEP) simulations to quantify substituent effects on binding affinity. Re-evaluate cell line-specific factors (e.g., receptor expression levels) using qPCR or Western blotting .
Q. What safety protocols are essential for handling this compound?
Due to potential toxicity (e.g., harmful inhalation/skin contact), use fume hoods , nitrile gloves , and closed systems during synthesis. Store under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
